molecular formula C12H6BrN3O4 B5588994 3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5588994
M. Wt: 336.10 g/mol
InChI Key: IPWNTRGGAUHISI-UHFFFAOYSA-N
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Description

3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, also known as Br-NpOx, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively investigated. In

Scientific Research Applications

Antimicrobial Activity

3-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities against a range of microorganisms, indicating their potential as antimicrobial agents. For example, a series of isoxazole derivatives including 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and demonstrated significant antimicrobial activity, comparable to reference standards in some cases (Dhaduk & Joshi, 2022).

Corrosion Inhibition

Compounds containing the this compound moiety have been studied for their corrosion inhibition properties. These studies include the examination of their efficiency in protecting metals such as mild steel in corrosive environments, offering insights into their application in industrial corrosion protection. The investigation into the inhibitive effect of substituted oxadiazoles on mild steel corrosion in HCl medium highlighted the potential of these compounds as corrosion inhibitors (Lagrenée et al., 2001).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of this compound derivatives, aiming to explore their chemical properties and potential applications. These studies contribute to the understanding of the compound's reactivity and provide a basis for its application in various fields, including materials science and pharmaceutical research. For instance, efficient synthesis methods have been developed for oxadiazoles conjugated to thiophene or furan rings, showcasing the versatility of these compounds in organic synthesis (Kudelko & Jasiak, 2013).

Antifungal and Antitubercular Activities

The antifungal and antitubercular activities of this compound derivatives have been explored, revealing their potential in treating fungal infections and tuberculosis. This highlights the compound's applicability in developing new therapeutic agents for infectious diseases. A study on the synthesis, characterization, and screening of anti-tubercular activity of 2,5-disubstituted-1,3,4-oxadiazole supports this application, demonstrating the compound's effectiveness against tuberculosis (Martin, 2013).

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)11-14-12(20-15-11)7-1-3-8(4-2-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWNTRGGAUHISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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